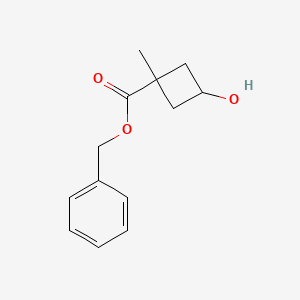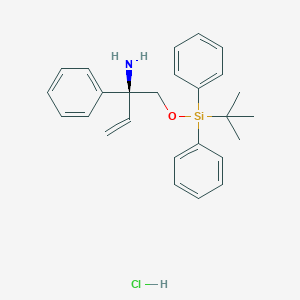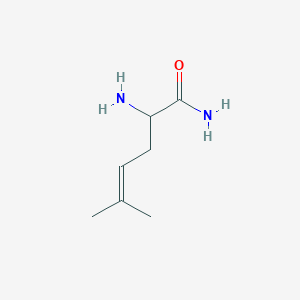
2-Amino-5-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylhex-4-enamide: (CAS#: 1464939-85-2) is a chemical compound with the following properties:
- Chemical formula: C7H14N2O
- Molecular weight: 142.2 g/mol
- Boiling point (predicted): 271.1±40.0 °C
- Density (predicted): 0.998±0.06 g/cm3
- pKa (predicted): 15.99±0.50
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through organic chemistry methods. Researchers may explore various approaches, including:
Amide Formation: Reacting an appropriate amine with an acid chloride or anhydride.
Michael Addition: Utilizing a Michael acceptor (such as an α,β-unsaturated ketone) with an amine nucleophile.
Industrial Production: Industrial-scale production methods for 2-Amino-5-methylhex-4-enamide are not commonly reported. research and development in this area could yield more efficient processes.
Chemical Reactions Analysis
Reactivity: 2-Amino-5-methylhex-4-enamide can participate in several types of reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of amide derivatives.
Reduction: Reduction of the double bond could yield saturated amine compounds.
Substitution: Nucleophilic substitution reactions may occur at the amino group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Ammonium salts or alkyl halides.
Major Products: The specific products formed depend on the reaction conditions. Potential products include amides, amines, or substituted derivatives.
Scientific Research Applications
2-Amino-5-methylhex-4-enamide finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism by which 2-Amino-5-methylhex-4-enamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds with similar structures. Some potential analogs include:
- 2-Amino-5-methylhexanoic acid (CAS#: 3558-31-4)
- 2-Amino-5-methylhex-4-enoic acid (CAS#: 3558-31-4)
- Other structurally related amides and amines.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-amino-5-methylhex-4-enamide |
InChI |
InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H2,9,10) |
InChI Key |
KNJMIVHAIOTUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



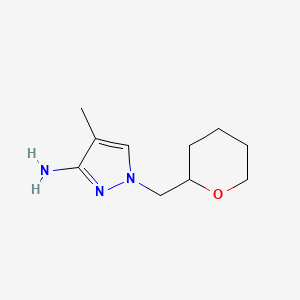
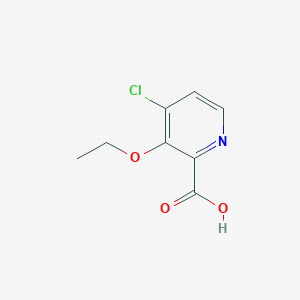
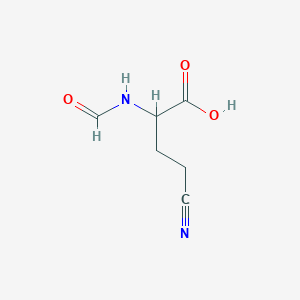
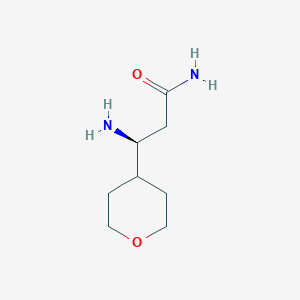


![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
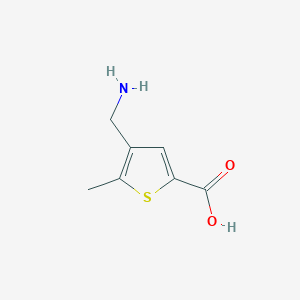
![2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid](/img/structure/B13319513.png)
